molecular formula C9H6F2N2 B2489049 4-(3,5-difluorophenyl)-1H-pyrazole CAS No. 439106-66-8

4-(3,5-difluorophenyl)-1H-pyrazole

Cat. No. B2489049
CAS RN: 439106-66-8
M. Wt: 180.158
InChI Key: KNSJJZKQRHFLRS-UHFFFAOYSA-N
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Description

4-(3,5-difluorophenyl)-1H-pyrazole (DFPP) is a heterocyclic aromatic compound belonging to the pyrazole family. It is a white crystalline solid that is stable in air and water. DFPP has been studied for its potential applications in medicinal chemistry, organic synthesis, and material science. DFPP has been found to have numerous biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, DFPP has been used in the synthesis of various pharmaceuticals, such as anti-depressants and anti-malarials.

Scientific Research Applications

Crystal Packing Studies

The compound “4-(3,5-difluorophenyl)-1H-pyrazole” has been used in studies related to crystal packing . The role of hydrogen-bonding in crystal packing has been widely investigated, and specific attention has been paid to the varying types of hydrogen bonds . The compound’s unique structure allows for interesting interactions and arrangements in crystal lattices .

Synthesis of Other Chemicals

This compound is commonly used as a reagent for the synthesis of other chemicals. Its unique structure makes it a valuable component in various chemical reactions.

Cancer Treatment Research

The compound has been used in the synthesis of 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole, which has been studied for its potential applications in the treatment of cancer. This highlights its importance in medicinal chemistry and drug discovery.

Alzheimer’s Disease Treatment Research

“4-(3,5-difluorophenyl)-1H-pyrazole” has also been used in the synthesis of 5-trifluoromethyl-3-difluorophenyl-1,2,4-thiadiazole, which has been studied for its potential applications in the treatment of Alzheimer’s disease. This again underscores its significance in the development of new therapeutic agents.

Enzyme Interaction Studies

The mechanism of action of “4-(3,5-difluorophenyl)-1H-pyrazole” is not well understood. However, it is believed to interact with certain biological molecules, such as proteins, and may affect the function of these molecules. For example, it has been shown to bind to and inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Neurotransmitter Metabolism Studies

The compound has been shown to interact with the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This suggests potential applications in the study of neurological disorders and mental health conditions.

Receptor Activity Studies

“4-(3,5-difluorophenyl)-1H-pyrazole” has been shown to affect the activity of certain receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood, appetite, and sleep. This indicates its potential use in the study of various physiological processes and conditions.

Ion Channel Studies

The compound has also been shown to affect the activity of certain ion channels, such as the potassium channel Kv1.3, which is involved in the regulation of nerve cell excitability. This suggests potential applications in neuroscience and the study of nervous system disorders.

properties

IUPAC Name

4-(3,5-difluorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-8-1-6(2-9(11)3-8)7-4-12-13-5-7/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSJJZKQRHFLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-difluorophenyl)-1H-pyrazole

CAS RN

439106-66-8
Record name 4-(3,5-difluorophenyl)-1H-pyrazole
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